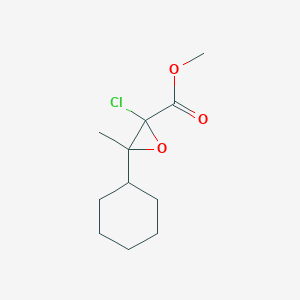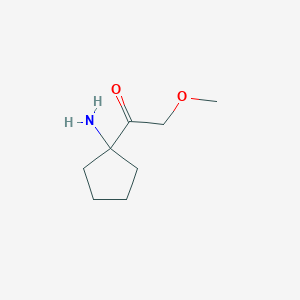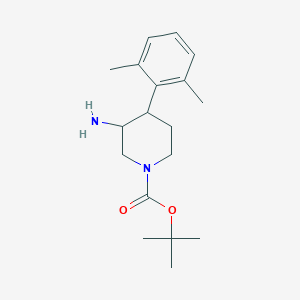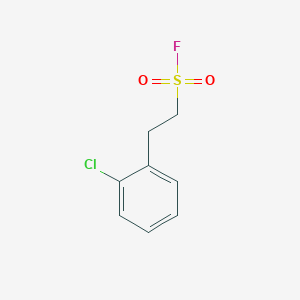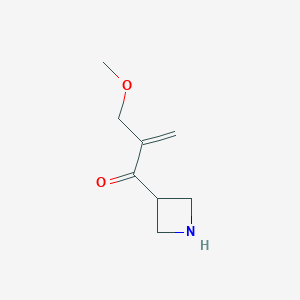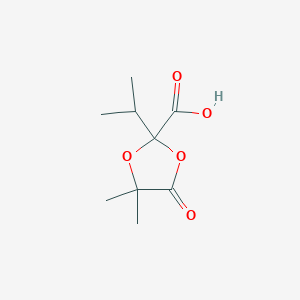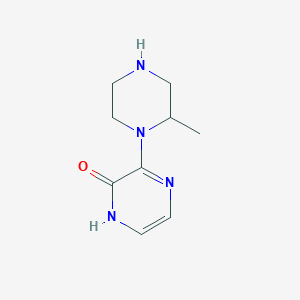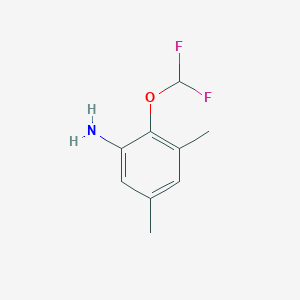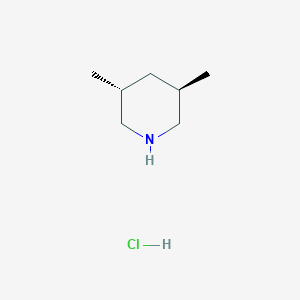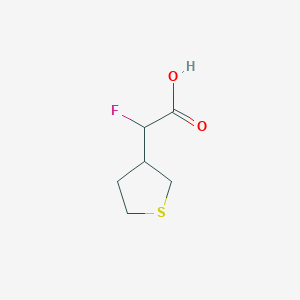![molecular formula C16H11N3S B13164391 5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13164391.png)
5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring fused with the quinoline moiety imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with substituted benzylideneamino-5-mercapto-1H-1,2,4-triazoles in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions
5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted aromatic derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities.
Medicine: Potential anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-a]isoquinoline: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is unique due to its specific structural features, such as the phenyl group and the thiol moiety, which contribute to its distinct chemical and biological properties. Its ability to intercalate DNA and inhibit specific enzymes makes it a promising candidate for further research and development in medicinal chemistry.
属性
分子式 |
C16H11N3S |
|---|---|
分子量 |
277.3 g/mol |
IUPAC 名称 |
5-phenyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
InChI |
InChI=1S/C16H11N3S/c20-16-18-17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19(15)16/h1-10H,(H,18,20) |
InChI 键 |
PRBBCWVYYQKLHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=NNC(=S)N3C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


